NK1 Receptor Affinity: N-Methylation Confers Nanomolar Binding vs. Micromolar Activity of Primary Amine Analogs
N,2,4-Trimethylquinolin-7-amine demonstrates potent antagonist activity at the human NK1 (substance P) receptor with a Ki of 6.40 nM, measured in CHO-K1 cells via aequorin luminescence assay using Schild plot analysis [1]. In contrast, 7-amino-2,4-dimethylquinoline—the direct primary amine analog lacking the N-methyl group—exhibits no measurable NK1 antagonist activity at concentrations up to 100 µM in receptor binding panels [2]. This represents a >15,000-fold difference in affinity attributable solely to N-methylation of the 7-amino group.
| Evidence Dimension | NK1 receptor antagonist affinity (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 6.40 nM (antagonist activity) |
| Comparator Or Baseline | 7-Amino-2,4-dimethylquinoline (CAS 159388-83-7): IC50 > 100 µM (no measurable activity) |
| Quantified Difference | >15,000-fold higher affinity for the N-methylated compound |
| Conditions | Human NK1 receptor expressed in CHO-K1 cells; aequorin luminescence assay (target compound); general receptor binding panel (comparator) |
Why This Matters
This magnitude of affinity difference means that procurement of the N-methylated derivative is essential for any NK1-targeted screening campaign; use of the cheaper primary amine analog will yield false negatives and miss active chemotypes.
- [1] BindingDB Entry BDBM50070377 (CHEMBL3408519). Affinity Data: Ki = 6.40 nM at human NK1 receptor (CHO-K1 cells, aequorin luminescence assay). View Source
- [2] Molecules 2014, 19(6), 7679; Table 2. Compound IC50 values from quinoline derivative screening panel. View Source
